Perfluorononanesulfonate is a member of the per- and polyfluorinated alkyl substances, commonly referred to as PFAS. This compound, specifically classified as a perfluoroalkyl sulfonate, is characterized by a long carbon chain fully fluorinated, which imparts unique chemical properties. Perfluorononanesulfonate is primarily used in industrial applications, particularly in the manufacture of water- and grease-resistant materials.
Perfluorononanesulfonate is synthesized through various industrial processes involving fluorinated precursors. These chemicals have been utilized in numerous products, including textiles, firefighting foams, and food packaging, due to their surfactant properties that enhance resistance to water and oil .
Perfluorononanesulfonate falls under the category of persistent organic pollutants (POPs), recognized for their environmental persistence and potential health risks. Regulatory bodies such as the European Chemicals Agency classify it alongside other hazardous substances due to its toxicological properties and potential carcinogenic effects .
The synthesis of perfluorononanesulfonate typically involves the electrochemical fluorination of nonane sulfonic acid or its derivatives. This method introduces fluorine atoms into the carbon chain, resulting in a fully fluorinated compound. Other synthetic routes may include the use of fluorinated reagents in a controlled environment to ensure complete fluorination without side reactions.
Perfluorononanesulfonate features a nonane backbone where all hydrogen atoms are replaced by fluorine atoms, culminating in a structure represented as follows:
This structure contributes to its unique properties, such as high thermal stability and resistance to degradation.
The mechanism of action for perfluorononanesulfonate primarily involves its interaction with biological membranes and proteins. Its surfactant properties allow it to disrupt lipid bilayers, potentially leading to cellular toxicity.
Studies have indicated that exposure to perfluorononanesulfonate may be linked with hepatotoxicity and developmental toxicity in various organisms .
Relevant studies have shown that perfluorononanesulfonate accumulates in biological systems, leading to concerns regarding its long-term effects on health and the environment .
Perfluorononanesulfonate is employed in various scientific applications:
The ongoing research into perfluorononanesulfonate aims to better understand its environmental persistence and potential health implications associated with exposure .
Perfluorononanesulfonate (PFNS) belongs to the long-chain perfluoroalkyl sulfonate (PFAS) subgroup, characterized by its nine-carbon fully fluorinated backbone and sulfonic acid functional group. This molecular structure confers exceptional thermal stability, chemical inertness, and surfactant properties, making it ideal for demanding industrial applications. PFNS and analogous long-chain PFAS emerged as critical components in the mid-to-late 20th century, driven by expanding needs in:
Global production of C8-C14 PFAS (including PFNS precursors) grew steadily from the 1970s–1990s. By 2000, studies detected increasing serum concentrations of related compounds like PFOS and PFOA in humans globally. For example, Japanese serum banks revealed PFOS levels rose 3-fold and PFOA 14-fold between 1977–2003 [1]. Similar upward trends were documented in Sweden (human milk, 1972–2000) and China (serum, 1987–2002), correlating with industrial expansion [4] [7].
Table 1: Key Milestones in Long-Chain PFAS Industrial Adoption
Time Period | Industrial Application | Dominant Compounds | Market Drivers | |
---|---|---|---|---|
1970s–1980s | Metal plating, AFFF | PFOS, PFOA | Defense sector demand, polymer manufacturing scale-up | |
1990s–early 2000s | Semiconductor processing, coatings | PFOS, PFOA, early PFNS analogues | Electronics boom, specialty materials | |
Post-2002 | Niche high-temperature processes | PFNS, C9–C14 analogues | Phase-out of C8 compounds | [1] [5] |
The shift toward PFNS was catalyzed by regulatory actions targeting C8 compounds. In 2000–2002, the U.S. EPA pressured 3M—the primary PFOS/PFOA producer—to phase out these substances due to environmental persistence, bioaccumulation evidence, and emerging toxicity concerns [2] [5]. By 2006, the EPA launched the PFOA Stewardship Program, committing eight major companies to eliminate C8 chemicals by 2015 [5]. Crucially, these regulations specifically targeted perfluorooctane sulfonates (C8), creating an industrial void that longer-chain analogues like PFNS (C9) could fill as drop-in replacements with similar performance.
Patent data reveals this substitution strategy. Between 2005–2015, filings for C9–C14 perfluoroalkyl sulfonates surged by ~40%, while C8-related patents declined. This shift was pronounced in regions with less stringent PFAS regulations, such as China and India, where PFNS production scaled rapidly [8]. However, regulatory frameworks soon expanded:
Table 2: Regulatory Actions Driving PFAS Transition
Regulatory Milestone | Year | Key Provisions | Impact on PFNS Adoption | |
---|---|---|---|---|
3M PFOS/PFOA phase-out | 2000–2002 | Voluntary discontinuation of C8 production | Created market opening for C9+ alternatives | |
EPA PFOA Stewardship Program | 2006 | Industry commitment to eliminate C8 by 2015 | Accelerated R&D in C9–C14 synthesis | |
EU REACH SVHC listing (PFOS) | 2006 | Restricted use in consumer goods | Shifted production to non-EU regions; increased C9 use in exports | |
Proposed Stockholm Convention (C9–C21 PFCAs) | 2020 | Global restriction on long-chain acids | Spurred innovation in non-regulated sulfonates like PFNS | [2] [5] [8] |
Synthetic routes to PFNS mirror fluorotelomerization and electrochemical fluorination (ECF) methods historically used for PFOS. Key methodologies include:
Patent analytics using cheminformatics tools reveal distinct geographical trends:
Table 3: Synthesis Methods and Patent Trends for PFNS Analogues
Synthesis Method | Key Reagents/Conditions | Yield/Purity | Patent Trends (2000–2024) | |
---|---|---|---|---|
Electrochemical fluorination (ECF) | Ammonium fluoride, SO₂, 5–8V current | 60–70% (mixed isomers) | Declining post-2010 due to byproduct concerns | |
Fluorotelomer sulfonation | Tetrafluoroethylene, SO₃, tertiary amines | 85–90% (linear >95%) | 120+ filings (2015–2024), mainly China/India | |
Telomer shortening | C12 telomers, boron trifluoride catalysts | ~75% PFNS | 15% of industrial patents; held by 3M/Daikin | [3] [6] [8] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: